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Compound of Interest

Compound Name: Bromo-PEG3-Acid

Cat. No.: B606390

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromo-PEG3-Acid, a
heterobifunctional linker widely utilized in bioconjugation and drug development. This document
details its physicochemical properties, core applications, and provides adaptable experimental
protocols for its use in synthesizing advanced biomolecular conjugates.

Core Properties of Bromo-PEG3-Acid

Bromo-PEG3-Acid is a versatile chemical tool featuring a terminal bromide and a carboxylic
acid, separated by a hydrophilic three-unit polyethylene glycol (PEG) spacer. This structure
allows for the sequential or orthogonal conjugation to different functional groups on
biomolecules. The PEG linker enhances the aqueous solubility and can reduce the
immunogenicity of the resulting conjugates.
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Property Value Citation(s)
CAS Number 782475-35-8 [1][2][3]
Molecular Weight 285.13 g/mol [2][4]
Molecular Formula CoH17BrOs [11[2]

Purity Typically 295% [1112114]
Appearance Varies (consult supplier data)

- Soluble in water, DMSO, and
Solubility DME [1]

Store at -20°C for long-term
Storage - [1]
stability

Key Applications in Bioconjugation

The unique architecture of Bromo-PEG3-Acid makes it an ideal linker for a variety of
bioconjugation applications, most notably in the development of Antibody-Drug Conjugates
(ADCs) and Proteolysis Targeting Chimeras (PROTACS).

e Antibody-Drug Conjugates (ADCs): In ADC development, Bromo-PEG3-Acid can be used
to attach a cytotoxic payload to a monoclonal antibody. The carboxylic acid can be activated
to react with lysine residues on the antibody, while the bromide can undergo nucleophilic
substitution with a thiol or amine group on the drug. The hydrophilic PEG spacer helps to
improve the pharmacokinetic profile of the ADC.

e Proteolysis Targeting Chimeras (PROTACSs): PROTACSs are heterobifunctional molecules
that induce the degradation of specific target proteins. Bromo-PEG3-Acid serves as a
flexible linker to connect a ligand that binds to the target protein with a ligand that recruits an
E3 ubiquitin ligase. This proximity leads to the ubiquitination and subsequent degradation of
the target protein by the proteasome.

Experimental Protocols
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The following are generalized protocols for the use of Bromo-PEG3-Acid in bioconjugation.
Optimization of reaction conditions (e.g., stoichiometry, pH, and temperature) is recommended
for specific applications.

Protocol 1: Amidation via the Carboxylic Acid Group

This protocol describes the conjugation of Bromo-PEG3-Acid to a primary amine-containing
molecule (e.g., a protein or peptide) through the formation of a stable amide bond.

Materials:
e Bromo-PEG3-Acid
e Amine-containing molecule

o Activation Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-
hydroxysuccinimide (NHS) or sulfo-NHS

« Reaction Buffer. Phosphate-buffered saline (PBS) or similar, pH 7.2-7.5
e Quenching Buffer: 1 M Tris-HCI, pH 8.0, or 1 M glycine
e Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
e Activation of Bromo-PEG3-Acid:

o Dissolve Bromo-PEG3-Acid in anhydrous DMF or DMSO.

o Add 1.5 equivalents of EDC and 1.5 equivalents of NHS (or sulfo-NHS) to the Bromo-
PEG3-Acid solution.

o Incubate for 15-30 minutes at room temperature to form the NHS ester.
e Conjugation to the Amine-Containing Molecule:

o Dissolve the amine-containing molecule in the reaction buffer.
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o Add the activated Bromo-PEG3-Acid solution to the protein solution. The final
concentration of the organic solvent should be kept low (typically <10%) to avoid
denaturation.

o Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with
gentle agitation.

e Quenching the Reaction:

o Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to
guench any unreacted NHS ester.

o Incubate for 30 minutes at room temperature.
 Purification:

o Purify the conjugate using standard techniques such as size-exclusion chromatography
(SEC), dialysis, or tangential flow filtration (TFF) to remove excess reagents.

Protocol 2: Nucleophilic Substitution of the Bromide
Group

This protocol outlines the reaction of the bromide group of a Bromo-PEG3-Acid conjugate with
a thiol-containing molecule (e.g., a cysteine residue on a protein or a small molecule).

Materials:

e Bromo-PEG3-Acid conjugate (from Protocol 1)
 Thiol-containing molecule

o Reaction Buffer: Phosphate buffer, pH 7.0-7.5, degassed

+ Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if reducing disulfide bonds
IS necessary

¢ Quenching Reagent: L-cysteine or N-acetylcysteine
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Procedure:
» Preparation of the Thiol-Containing Molecule (if necessary):

o If the thiol is part of a protein with disulfide bonds, dissolve the protein in the reaction
buffer and add a 10-20 fold molar excess of TCEP.

o Incubate for 30-60 minutes at room temperature to reduce the disulfide bonds.
o Remove the TCEP using a desalting column.

e Conjugation Reaction:
o Dissolve the Bromo-PEG3-Acid conjugate in the reaction buffer.

o Add the thiol-containing molecule to the solution. A molar excess of the thiol-containing
molecule is often used.

o Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C under an inert
atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol.

e Quenching the Reaction:

o Add an excess of the quenching reagent (e.g., L-cysteine) to react with any unreacted
bromide groups.

o Incubate for 30 minutes at room temperature.
 Purification:

o Purify the final conjugate using appropriate chromatography techniques (e.g., SEC, HIC,
or IEX) to remove excess reagents and unreacted starting materials.

Visualizing the Mechanism of Action: PROTACs

The following diagram illustrates the general workflow of a PROTAC synthesized using a linker
such as Bromo-PEG3-Acid.
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Caption: General mechanism of action for a PROTAC utilizing a linker like Bromo-PEG3-Acid.
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The following diagram illustrates a typical experimental workflow for synthesizing a PROTAC

using Bromo-PEG3-Acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b606390#bromo-peg3-acid-cas-number-and-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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